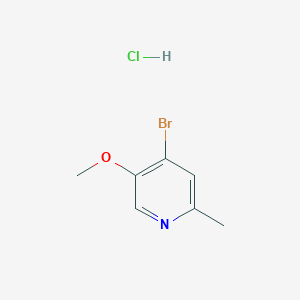![molecular formula C11H11BrClN3O B1383076 3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-12-6](/img/structure/B1383076.png)
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” involves various methods. For instance, the synthesis of 2H-Pyrans involves different physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes . Another method involves the DABCO-catalyzed synthesis of 3-bromo-/3-iodo-2H-pyrans from propargyl alcohols, dialkyl acetylene dicarboxylates, and N-bromo-/N-iodosuccinimides .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” include various transformations such as oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” include various characteristics. For instance, 4-Bromotetrahydropyran has a density of 1.467 g/cm3 at 25 °C and a refractive index of n20/D 1.497 . Another compound, (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol, has a melting point of >80°C (dec.), a boiling point of 609.6±55.0 °C (Predicted), and a density of 1.39±0.1 g/cm3 (20 ºC 760 Torr) .Scientific Research Applications
Synthesis and Derivatives
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine serves as a precursor for synthesizing various polyheterocyclic ring systems. For instance, derivatives like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine can be obtained through reactions with arylidene malononitriles, ethyl acetoacetate, and ethyl cyanoacetate. These compounds have been evaluated for their in vitro antibacterial properties, showcasing the potential biomedical applications of such derivatives (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Structural Analysis
The structural aspects of pyrazolo[3,4-b]pyridine derivatives have been extensively studied. For example, the molecular structure of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine was analyzed, revealing a screw-boat conformation of the reduced pyridine ring and forming cyclic centrosymmetric dimers through hydrogen bonding. This detailed structural analysis is crucial for understanding the molecular interactions and properties of these compounds (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Corrosion Inhibition
Pyrazolo[3,4-b]pyridine derivatives have been identified as potential corrosion inhibitors for mild steel in acidic environments. Synthesized derivatives showed significant inhibition efficiency, demonstrating the chemical utility of such compounds beyond biomedicine into materials science and engineering applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Biomedical Applications
The broader family of 1H-Pyrazolo[3,4-b]pyridines, to which the chemical is related, has been explored for various biomedical applications. These compounds, known for their tautomeric forms and diversity in substituents, have been synthesized through multiple methods and investigated for their potential in treating cognitive disorders, among other health conditions (Donaire-Arias et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-6-chloro-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3O/c12-10-7-4-5-8(13)14-11(7)16(15-10)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBQDYNGDVBVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Cl)C(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



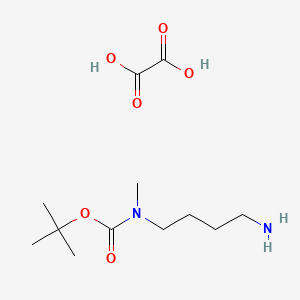
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)
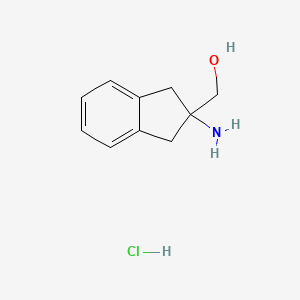
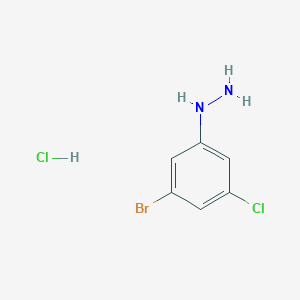
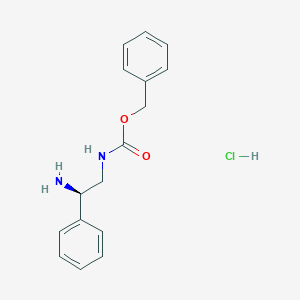
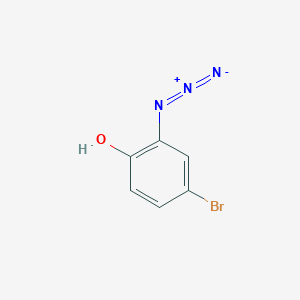

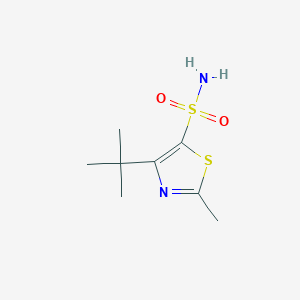
![6-(Bromomethyl)-5-oxaspiro[2.5]octan-4-one](/img/structure/B1383010.png)
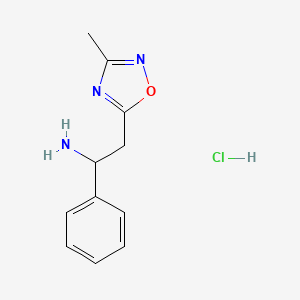
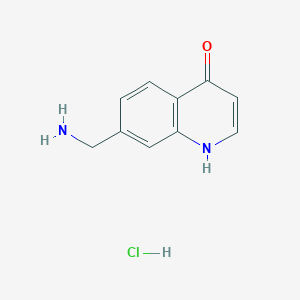

![3-[(1,1,1-Trifluoropropan-2-yl)oxy]azetidine hydrochloride](/img/structure/B1383014.png)
